molecular formula C22H20BrNO3S B11583761 Ethyl {5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl}acetate

Ethyl {5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl}acetate

Cat. No.: B11583761
M. Wt: 458.4 g/mol
InChI Key: QSEDSAFIMABLCP-UHFFFAOYSA-N
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Description

ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 2-{5-[(4-BROMOPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE can be compared with other thiophene derivatives, such as:

  • ETHYL 2-{5-[(4-CHLOROPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE
  • ETHYL 2-{5-[(4-FLUOROPHENYL)CARBAMOYL]-2-(4-METHYLPHENYL)THIOPHEN-3-YL}ACETATE

These compounds share similar structural features but differ in the substituents on the phenyl rings

Properties

Molecular Formula

C22H20BrNO3S

Molecular Weight

458.4 g/mol

IUPAC Name

ethyl 2-[5-[(4-bromophenyl)carbamoyl]-2-(4-methylphenyl)thiophen-3-yl]acetate

InChI

InChI=1S/C22H20BrNO3S/c1-3-27-20(25)13-16-12-19(22(26)24-18-10-8-17(23)9-11-18)28-21(16)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,26)

InChI Key

QSEDSAFIMABLCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1)C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)C

Origin of Product

United States

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